2-Bromo-5-fluoro-3-methoxy-phenol
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Overview
Description
2-Bromo-5-fluoro-3-methoxy-phenol is an aromatic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methoxy-phenol typically involves multiple steps:
Starting Material: The synthesis begins with o-methoxyphenol.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride.
Bromination: Bromination is carried out using bromine under the catalysis of iron powder.
Deacetylation: The final step involves deacetylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methoxy-phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Bromo-5-fluoro-3-methoxy-phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methoxy-phenol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
3-Bromo-5-fluoro-2-methoxyphenol: A positional isomer with the methoxy group at a different position on the benzene ring.
Uniqueness
2-Bromo-5-fluoro-3-methoxy-phenol is unique due to the specific arrangement of its substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2-Bromo-5-fluoro-3-methoxy-phenol is a halogenated phenolic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C_7H_6BrF O_2
- Molecular Weight: Approximately 221.03 g/mol
This compound features a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position of the phenolic ring.
Antioxidant Activity
Research indicates that methoxy-substituted phenols exhibit notable antioxidant properties. The antioxidant capacity of this compound can be inferred from studies on similar compounds. For instance, a study on 2-methoxyphenols demonstrated significant radical-scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
Phenolic compounds have been extensively studied for their anti-inflammatory properties. The structure of this compound suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A quantitative structure-activity relationship (QSAR) analysis found a correlation between the presence of methoxy groups and COX-2 inhibition .
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging: The methoxy group enhances electron donation, facilitating the neutralization of free radicals.
- Enzyme Inhibition: The halogen substituents may interact with active sites on COX enzymes, inhibiting their activity and reducing inflammation.
- Cell Signaling Modulation: Similar compounds have shown the ability to modulate signaling pathways related to inflammation and oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant radical-scavenging activity | |
Anti-inflammatory | Potential COX-2 inhibition | |
Cytotoxicity | Varies with concentration |
Case Study: Antioxidant Capacity Evaluation
A study evaluated the antioxidant capacity of various substituted phenols using the DPPH radical scavenging assay. The results indicated that compounds with electron-donating groups like methoxy exhibited enhanced antioxidant activity. Although specific data for this compound was not available, its structural similarity suggests comparable efficacy .
Properties
Molecular Formula |
C7H6BrFO2 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3,10H,1H3 |
InChI Key |
NYMLUUSOLNXNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)O)F |
Origin of Product |
United States |
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